N-Benzylcyclohexylamine hydrochloride

Catalog No.
S3348518
CAS No.
16350-96-2
M.F
C13H20ClN
M. Wt
225.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylcyclohexylamine hydrochloride

CAS Number

16350-96-2

Product Name

N-Benzylcyclohexylamine hydrochloride

IUPAC Name

N-benzylcyclohexanamine;hydrochloride

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

InChI

InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H

InChI Key

JXIRAQIPRWLSTD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2.Cl

N-Benzylcyclohexylamine hydrochloride (CAS 16350-96-2) is a highly stable, crystalline secondary amine salt widely utilized as an analytical reference standard and a versatile building block in organic synthesis . Structurally combining a lipophilic cyclohexyl ring with a benzyl group, the hydrochloride salt form ensures superior shelf-life and precise dosing compared to its free base counterpart. In industrial and forensic laboratories, it is heavily procured as a benchmark standard for drug derivative control—specifically for profiling 3,4-MDMA samples—and as a high-purity precursor for complex active pharmaceutical ingredients (APIs) where strict purity controls and reliable physicochemical properties are mandatory.

Substituting N-Benzylcyclohexylamine hydrochloride with its free base (CAS 4383-25-9) or related secondary amines introduces severe workflow liabilities. The free base is an oxidation-prone liquid that complicates precise gravimetric measurement and degrades during long-term storage, leading to assay drift and batch-to-batch inconsistencies. Furthermore, in forensic and chromatographic applications, the exact ionization profile, retention time, and solubility matrix of the hydrochloride salt are required to match validated analytical methods. Using crude synthetic mixtures or alternative amine salts compromises quantitative accuracy, disrupts solvent compatibility in polar mobile phases, and necessitates costly re-validation of established LC-MS/GC-MS protocols [1].

Thermal Stability and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt of N-benzylcyclohexylamine presents as a highly crystalline solid with a well-defined melting point of 252-253 °C, enabling precise gravimetric weighing and long-term benchtop stability . In contrast, the free base (CAS 4383-25-9) is an oil at room temperature that is susceptible to atmospheric oxidation and requires strict inert-gas storage. For procurement, the HCl salt eliminates the handling losses and degradation-induced impurities associated with the free base, directly reducing waste and ensuring consistent molar equivalents in downstream reactions.

Evidence DimensionPhysical state and thermal stability
Target Compound DataCrystalline solid, MP: 252-253 °C (CAS 16350-96-2)
Comparator Or BaselineLiquid/oil, prone to oxidation (Free base, CAS 4383-25-9)
Quantified DifferenceTransformation from an unstable oil to a >250 °C melting crystalline solid
ConditionsStandard laboratory storage and gravimetric handling

Procuring the crystalline salt ensures precise reagent weighing and long-term stability without the need for specialized inert storage infrastructure.

Solubility Profile for Analytical and Chromatographic Workflows

N-Benzylcyclohexylamine hydrochloride exhibits excellent solubility in polar analytical solvents, including methanol, acetonitrile, and chloroform, as well as aqueous buffers. This solubility profile is critical for its role as an analytical reference standard in forensic chemistry, particularly for LC-MS and GC-MS profiling of illicit drug samples. The free base lacks this broad compatibility with polar mobile phases, often requiring in situ acidification prior to injection, which introduces volumetric errors and preparation delays.

Evidence DimensionSolubility in polar analytical solvents (Methanol/Acetonitrile)
Target Compound DataHighly soluble, ready for direct aqueous/polar dilution
Comparator Or BaselineFree base requires in situ acidification for polar compatibility
Quantified DifferenceEliminates the multi-step sample preparation required for the free base
ConditionsPreparation of standard solutions for LC-MS/GC-MS analysis

Direct solubility in standard chromatographic solvents streamlines analytical workflows and minimizes preparation-induced quantification errors.

Purity and Reproducibility in Precursor Applications

In multi-step organic synthesis, utilizing N-benzylcyclohexylamine hydrochloride guarantees a high-purity starting material (typically >98% purity) because the salt formation acts as an intrinsic purification step, easily rejecting neutral and unreacted byproducts from the reductive amination of cyclohexanone . When crude free base mixtures are used, downstream reactions often suffer from suppressed yields and complex impurity profiles requiring tedious column chromatography. Procuring the pre-purified HCl salt bypasses these purification bottlenecks, improving overall process efficiency and reducing solvent waste.

Evidence DimensionPrecursor purity and purification requirement
Target Compound Data>98% purity via direct crystallization
Comparator Or BaselineCrude free base requiring chromatographic purification
Quantified DifferenceBypasses chromatographic steps, reducing processing time and solvent waste
ConditionsUse as a secondary amine building block in API synthesis

Starting with a highly pure, crystalline salt reduces downstream purification costs and improves batch-to-batch reproducibility in industrial synthesis.

Forensic Analytical Reference Standards

Due to its established presence as a cutting agent in 3,4-MDMA samples, N-benzylcyclohexylamine hydrochloride is heavily procured by forensic and toxicology laboratories. Its high purity, crystalline stability, and direct solubility in LC-MS/GC-MS mobile phases make it the definitive benchmark for calibrating instruments, validating retention times, and quantifying unknown sample compositions without the instability issues of the free base.

Precursor for Active Pharmaceutical Ingredients (APIs)

The compound serves as a highly reliable secondary amine building block in medicinal chemistry . Its stable hydrochloride form allows for precise stoichiometric additions in complex multi-step syntheses, such as amidation or further alkylation reactions. Procuring the salt form ensures that trace impurities from crude reductive amination do not carry over, which is critical for maintaining high yields and regulatory compliance in early-stage drug development.

Ligand Synthesis and Catalysis Research

In organometallic chemistry and catalyst design, N-benzylcyclohexylamine hydrochloride is utilized to synthesize sterically hindered, nitrogen-containing ligands . The precise purity of the crystalline salt ensures reproducible deprotonation and metal-coordination kinetics, which are often derailed when using oxidation-prone or impure free base amines.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

225.1284273 Da

Monoisotopic Mass

225.1284273 Da

Heavy Atom Count

15

Other CAS

16350-96-2

Dates

Last modified: 08-19-2023

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